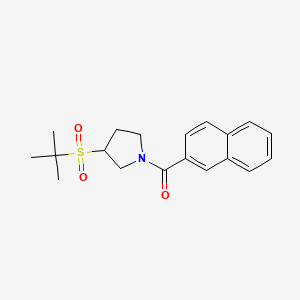

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone

Description

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-19(2,3)24(22,23)17-10-11-20(13-17)18(21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRRPYRULCRTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the naphthalene moiety. The tert-butylsulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these steps include tert-butyl sulfonyl chloride, pyrrolidine, and naphthalene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its unique structural features. Its derivatives may serve as lead compounds for:

- Anti-inflammatory Agents : Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways.

- Anticancer Drugs : The naphthalene component may enhance the interaction with biological targets associated with cancer cell proliferation.

Computational methods, such as the Prediction of Activity Spectra for Substances program, can forecast the pharmacological effects of this compound. Potential activities include:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : The compound may act on various receptors, influencing physiological responses.

Materials Science

The unique properties of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone make it a candidate for:

- Polymer Synthesis : Its reactive functional groups can be utilized to create new materials with specific properties.

- Catalysis : The compound may serve as a catalyst in organic reactions due to its ability to stabilize transition states.

Case Study 1: Anti-inflammatory Activity

A study evaluated compounds similar to this compound for anti-inflammatory effects. Results indicated that certain derivatives exhibited potent inhibition of prostaglandin synthesis with reduced ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Properties

Research has focused on the anticancer potential of pyrrolidine derivatives. One study demonstrated that a related compound significantly inhibited the growth of various cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the naphthalene moiety may engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs and their distinguishing features:

Key Observations :

- Substituent Bulk : The tert-butylsulfonyl group in the target compound introduces greater steric hindrance compared to methoxy or fluoropropoxy groups in analogs . This may reduce binding flexibility but improve metabolic resistance.

- Aromatic Systems: Naphthalen-2-yl (target) vs.

- Heterocyclic Diversity : Pyrazole () and imidazopyridine () analogs demonstrate the versatility of heterocycles in tuning solubility and target affinity .

Biological Activity

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone is an organic molecule notable for its unique structural features, which include a pyrrolidine ring, a tert-butylsulfonyl group, and a naphthalene moiety. These characteristics suggest potential biological activity and reactivity, making it a candidate for various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 305.38 g/mol. Its structure can be broken down as follows:

- Pyrrolidine Ring : This five-membered ring may undergo nucleophilic substitutions.

- Tert-butylsulfonyl Group : This group can act as a leaving group in reactions, enhancing the compound's reactivity.

- Naphthalene Moiety : This aromatic component contributes to the compound's stability and potential interactions with biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the Pyrrolidine Ring : Cyclization reactions involving suitable amines.

- Introduction of the Tert-butylsulfonyl Group : Sulfonylation using tert-butylsulfonyl chloride.

- Attachment of the Naphthalene Moiety : Achieved through Friedel-Crafts acylation reactions.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential therapeutic applications:

Anticancer Activity

Similar compounds have demonstrated anticancer properties, likely due to their ability to interact with cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit specific kinases or modulate apoptosis pathways.

Anti-inflammatory Properties

The presence of functional groups in this compound may allow it to interact with inflammatory mediators, potentially reducing inflammation in various models. Compounds with naphthalene moieties are often investigated for their anti-inflammatory effects.

Enzyme Inhibition

The structure suggests that it may act as an enzyme inhibitor by binding to active sites, which could be beneficial in treating diseases where enzyme activity is dysregulated.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it may involve:

- Binding to Receptors : The naphthalene component could facilitate binding to various receptors, altering their activity.

- Inhibition of Enzymatic Activity : The compound might inhibit enzymes critical for disease progression.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of structural features in determining biological activity:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a tert-butylsulfonyl-pyrrolidine intermediate with a naphthalen-2-yl methanone precursor. Key steps include:

- Functional group activation : Use coupling agents like EDCI/HOBt for amide bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalyst selection : Palladium catalysts may improve cross-coupling reactions for aryl groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity.

- Yield optimization : Control temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) .

Q. Which spectroscopic and computational methods are effective for structural elucidation?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl sulfonyl δ ~1.2 ppm, naphthyl aromatic protons δ ~7.3–8.5 ppm) .

- IR : Confirms sulfonyl (S=O stretch ~1350–1160 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) groups.

- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties, while Molecular Dynamics (MD) simulations assess conformational stability in solvent environments .

Q. How does pH and temperature affect the compound’s stability in solution?

- Stability testing :

- pH dependence : Stable at pH 6–8; sulfonyl groups hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions.

- Thermal stability : Decomposition observed >150°C via TGA. Store at –20°C in inert solvents (e.g., DMSO) for long-term stability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain its pharmacological potential?

- Key structural motifs :

- Tert-butyl sulfonyl : Enhances metabolic stability and membrane permeability .

- Naphthyl group : Promotes π-π stacking with aromatic residues in enzyme active sites (e.g., kinases, cytochrome P450) .

- Biological targets : Preliminary assays suggest inhibition of pro-inflammatory cytokines (e.g., TNF-α) and apoptosis regulators (e.g., Bcl-xL), though target validation requires SPR or ITC binding studies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Data reconciliation strategies :

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (HPLC >95%).

- Mechanistic studies : Combine kinetic assays (e.g., IC50 determination) with transcriptomics to identify off-target effects .

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. What computational strategies predict its interactions with biological targets?

- In silico approaches :

- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR) using flexible ligand docking.

- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; validate with MM-PBSA binding energy calculations .

- QSAR models : Train datasets on similar sulfonyl-pyrrolidine derivatives to predict ADMET properties .

Q. How can crystallographic data improve the design of analogs with enhanced potency?

- Crystallography-guided design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.